Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS No.: 302912-82-9
Cat. No.: VC16080785
Molecular Formula: C24H19FN2O4
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302912-82-9 |
|---|---|
| Molecular Formula | C24H19FN2O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3 |
| Standard InChI Key | JBFBJBMFRIANTD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Introduction
Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound features a unique structural arrangement that includes a pyrrolo ring fused with a pyrimidine ring, further substituted with an ethyl ester group and a 4-fluorobenzoyl moiety. The presence of the 3-methoxyphenyl group enhances its potential biological activity and reactivity in various chemical environments .
Biological Activities and Potential Applications
Compounds in the pyrrolo[1,2-c]pyrimidine class have been noted for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is expected to possess similar bioactive properties, warranting further investigation into its therapeutic potential and safety profile.
Similar Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Similar fluorobenzoyl substitution | Anticancer |
| Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Bromine substitution instead of fluorine | Antimicrobial |
| Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine substitution | Enzyme inhibition |
Synthesis and Chemical Modifications
The synthesis of ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves a one-pot, three-component reaction. This efficient synthesis route allows for the rapid generation of various derivatives by altering the starting materials.
Interaction Studies and Therapeutic Potential
Interaction studies are essential to understand how ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate interacts with biological targets. These studies may include in vitro and in vivo assays to evaluate its therapeutic potential and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume